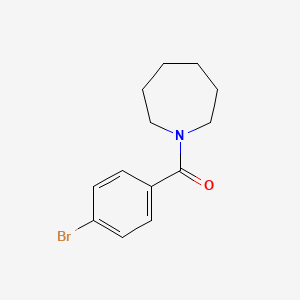

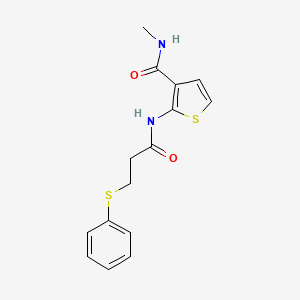

![molecular formula C14H15NO3 B2384063 Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1638766-95-6](/img/structure/B2384063.png)

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound . It is part of the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of similar compounds involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine .Molecular Structure Analysis

The molecular structure of “Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is represented by the molecular formula C14H15NO3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reduction of a nitrile intermediate with lithium aluminum hydride .科学的研究の応用

1. Neuropharmacological Studies

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivatives have shown significant potential in neuropharmacological research. For instance, derivatives of this compound have been studied for their serotonin 5-HT1A and 5-HT2A receptor affinities. These studies have revealed the influence of the spacer between the amide fragment and 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring at the 3-position of the pyrrolidine-2,5-dione ring in functional 5-HT1A/5-HT2A properties. This has implications for understanding and developing treatments for neurological and psychiatric disorders, where serotonin receptors are often key targets (Obniska et al., 2006).

2. Gastrointestinal Research

Research has also explored the effects of derivatives of Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate in gastrointestinal activity. For example, studies have assessed the efficacy of certain derivatives as 5-HT4 receptor antagonists, contributing to understanding their potential in regulating gastrointestinal motility and secretions. Such research is crucial for developing new treatments for gastrointestinal disorders, including those involving altered motility and secretion (Banner et al., 1996).

3. Potential in Cardiometabolic Diseases

Certain derivatives have been synthesized and evaluated for their potential in treating cardiometabolic diseases like hypertension and diabetes. For example, studies have synthesized novel potassium channel opener prodrugs with Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivatives aiming for a slow onset of action and prolonged duration, crucial characteristics for managing chronic conditions such as hypertension (Horino et al., 2000).

4. Role in Learning and Memory

Compounds related to Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been implicated in cognitive processes. Studies on compounds like BIMU1, which acts on 5-HT4 receptors, have shown that they can significantly improve associative memory in animal models. This line of research opens doors for developing potential treatments for memory-related disorders or cognitive impairment (Marchetti-Gauthier et al., 1997).

5. Applications in Drug Development

The complex structure of Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives offer unique chemical properties that are beneficial in drug development. For instance, these compounds are utilized in the synthesis of prodrugs, which are designed to improve the bioavailability and pharmacokinetics of therapeutic agents. This aspect is crucial for enhancing the efficacy and safety profile of new drugs (Shimojima et al., 1985).

将来の方向性

特性

IUPAC Name |

benzyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-12-6-7-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEVOQYGZZXHBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

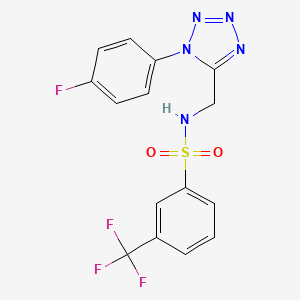

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

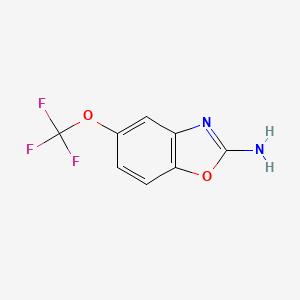

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

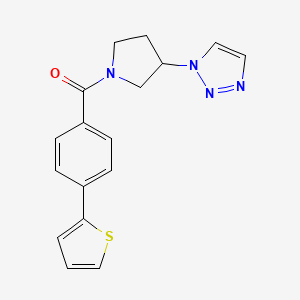

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)